molecular formula C10H19N3O B11795492 (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Cat. No.: B11795492
M. Wt: 197.28 g/mol
InChI Key: UOFRQOWWLCAKLJ-SECBINFHSA-N
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Description

®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and an amino group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or cyclopropylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines, oximes, and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amine oxidases.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Used as an intermediate in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific enzymes. Pathways involved may include neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, with similar but distinct biological activities.

    N-Cyclopropylmethyl-2-pyrrolidinone: A structurally related compound with different functional groups.

Uniqueness

    Chirality: The ®-enantiomer exhibits unique interactions with chiral environments, making it valuable for stereoselective applications.

    Functional Groups: The presence of both amino and cyclopropylmethyl groups provides versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1

InChI Key

UOFRQOWWLCAKLJ-SECBINFHSA-N

Isomeric SMILES

C1CN(C[C@@H]1NCC2CC2)C(=O)CN

Canonical SMILES

C1CC1CNC2CCN(C2)C(=O)CN

Origin of Product

United States

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